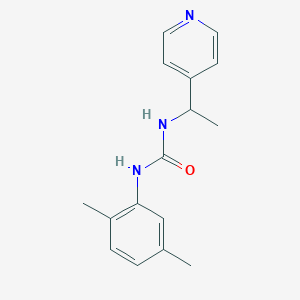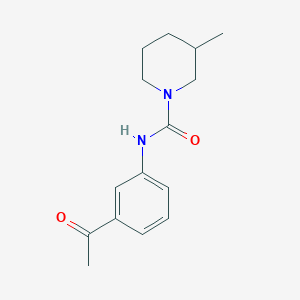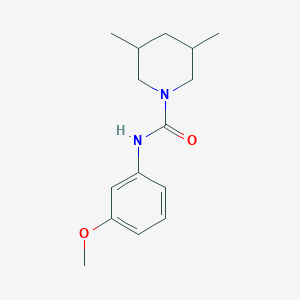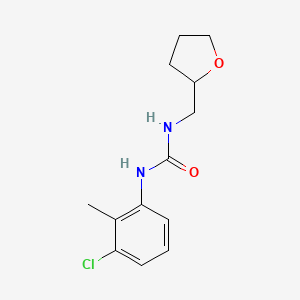
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea inhibits the activity of several enzymes and signaling pathways by binding to their active sites or allosteric sites. It has been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, the limitations of using 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea in animal models and humans. Additionally, further research is needed to determine the potential therapeutic applications of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea in various diseases and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 2,5-dimethylaniline with 4-bromobenzyl chloride to form 1-(2,5-dimethylphenyl)-3-(4-bromobenzyl)urea. This intermediate is then reacted with sodium pyridine-4-ylide to yield the final product, 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea. The synthesis method has been optimized to achieve high yields and purity of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of these diseases. 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-4-5-12(2)15(10-11)19-16(20)18-13(3)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXSXZXUZEZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)







![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)


![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)